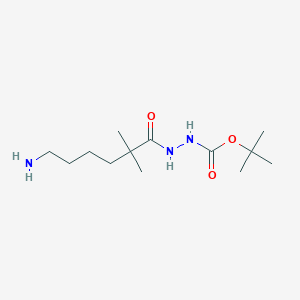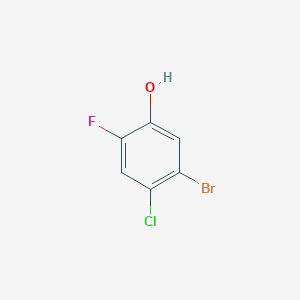
6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Suzuki Cross-Coupling Reactions :
- Boronic acid pinacol esters, similar to 6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride, are extensively used in Suzuki cross-coupling reactions. This process is pivotal for creating complex organic compounds, where these esters serve as a source for installing electron-withdrawing aromatic groups in organic structures (Batool et al., 2016).
Analytical Challenges and Solutions :
- Aryl pinacolboronate esters, which include compounds like this compound, pose unique analytical challenges due to their rapid hydrolysis to boronic acids, complicating their chromatographic analysis. However, innovative methods using non-aqueous and aprotic diluents, along with highly basic mobile phases, have been developed to stabilize these compounds for purity analysis (Zhong et al., 2012).
Carbohydrate Sensing :
- Research has shown that luminescent iridium(iii)-boronic acid complexes, derived from similar boronic acid pinacol esters, can be used as sensors for carbohydrates. These complexes form adducts with sugars like glucose and fructose, making them useful in detecting and quantifying carbohydrate presence (Hashemzadeh et al., 2020).
Fluorescence Enhancement :
- The interaction of pyridinium boronic acid with phenyl groups, as seen in structures similar to this compound, can be monitored using fluorescence. The addition of pinacol to these compounds forms cyclic boronate esters with increased Lewis acidity, leading to enhanced fluorescence, which is valuable in various analytical applications (Huang et al., 2010).
Microwave-Assisted Synthesis :
- A microwave-assisted synthesis approach utilizing compounds like 2-aminopyridine-5-boronic acid pinacol ester demonstrates the potential of these esters as building blocks for synthesizing diverse compound libraries. Their tolerance to Lewis acid catalyzed cyclizations and subsequent Suzuki coupling reactions highlights their versatility in rapid and efficient compound synthesis (Dimauro & Kennedy, 2007).
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic ester, participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s role in biochemical pathways is primarily through its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can be influenced by the ph, which can considerably accelerate the reaction rate at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds synthesized .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can influence the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions .
Safety and Hazards
Future Directions
The future directions of research on pinacol boronic esters could involve developing more efficient methods for the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . Additionally, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride involves the reaction of 3-pyridineboronic acid with formaldehyde and ammonium chloride to form 6-(Aminomethyl)pyridine-3-boronic acid. This compound is then reacted with pinacol to form the pinacol ester, which is subsequently reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-pyridineboronic acid", "formaldehyde", "ammonium chloride", "pinacol", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-pyridineboronic acid with formaldehyde and ammonium chloride in the presence of a catalyst to form 6-(Aminomethyl)pyridine-3-boronic acid.", "Step 2: React 6-(Aminomethyl)pyridine-3-boronic acid with pinacol in the presence of a catalyst to form 6-(Aminomethyl)pyridine-3-boronic acid pinacol ester.", "Step 3: React 6-(Aminomethyl)pyridine-3-boronic acid pinacol ester with hydrochloric acid to form 6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride." ] } | |
| 1374451-84-9 | |
Molecular Formula |
C12H20BClN2O2 |
Molecular Weight |
270.56 g/mol |
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19BN2O2.ClH/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(7-14)15-8-9;/h5-6,8H,7,14H2,1-4H3;1H |
InChI Key |
OHDZBNWVVBVXRY-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN.Cl.Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


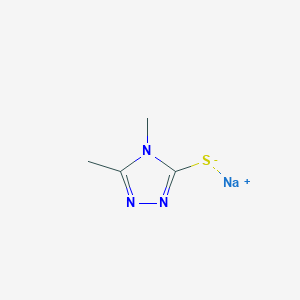
![1-(3,5-Dimethylphenoxy)-4-{[4-(3,5-dimethylphenoxy)-3-hydroxybutyl]amino}butan-2-ol](/img/structure/B1413548.png)
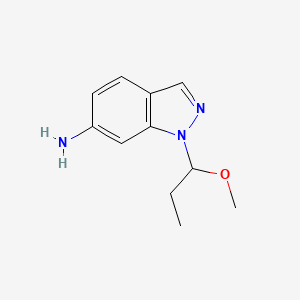


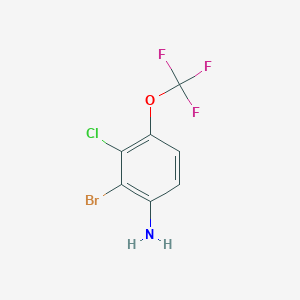
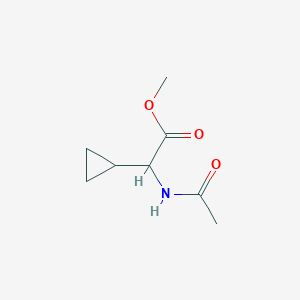
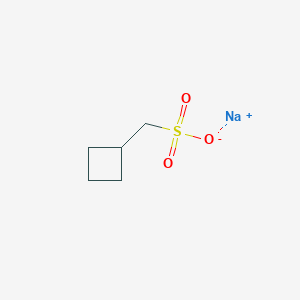
![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)
![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)


